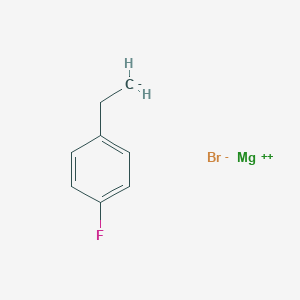

4-Fluorophenethylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;1-ethyl-4-fluorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRAHMHISABIGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and General Reaction Pathways of 4 Fluorophenethylmagnesium Bromide

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for Grignard reagents. ambeed.compearson.com The nucleophilic carbon of the 4-fluorophenethyl group would be expected to add to the electrophilic carbon of a carbonyl or nitrile group, forming a new carbon-carbon bond. ntnu.no This process typically involves the initial formation of a tetrahedral intermediate, which is then protonated during an aqueous workup to yield the final product. ambeed.com

Reactions with Aldehydes and Ketones

In theory, the reaction of 4-Fluorophenethylmagnesium bromide with aldehydes would produce secondary alcohols, while its reaction with ketones would yield tertiary alcohols. youtube.com The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. ambeed.com The resulting alkoxide intermediate is subsequently protonated to furnish the alcohol. The reactivity generally follows the order of formaldehyde (B43269) > aldehydes > ketones, influenced by both steric hindrance and the electrophilicity of the carbonyl carbon. pearson.com

Table 1: Predicted Products from Reaction with Aldehydes and Ketones

| Electrophile | Predicted Product | Product Class |

|---|---|---|

| Benzaldehyde | 1-(4-Fluorophenyl)-3-phenyl-2-propanol | Secondary Alcohol |

| Acetone | 1-(4-Fluorophenyl)-3-methyl-2-butanol | Tertiary Alcohol |

Additions to Esters and Acid Chlorides

The reaction with esters and acid chlorides is expected to proceed via a double addition mechanism. ambeed.com The initial nucleophilic acyl substitution would form a ketone intermediate. youtube.com Because ketones are also reactive towards Grignard reagents, a second equivalent of this compound would likely attack the newly formed ketone, leading to a tertiary alcohol after workup. youtube.com Isolating the ketone intermediate is often difficult due to the high reactivity of Grignard reagents but can sometimes be achieved with less reactive organometallic reagents like organocuprates.

Table 2: Predicted Products from Reaction with Esters and Acid Chlorides

| Electrophile | Intermediate Product | Final Product (after 2 eq. Grignard) |

|---|---|---|

| Ethyl acetate | 1-(4-Fluorophenyl)-3-butanone | 2,4-Bis(4-fluorophenethyl)-3-pentanol |

| Propanoyl chloride | 1-(4-Fluorophenyl)-3-pentanone | 3-(4-Fluorophenethyl)-3-hexanol |

Reactions with Nitriles and Weinreb Amides

The reaction of a Grignard reagent with a nitrile typically yields a ketone after acidic hydrolysis. The Grignard reagent adds once to the electrophilic carbon of the nitrile to form an imine anion, which is then hydrolyzed to the ketone.

The Weinreb-Nahm ketone synthesis offers a more controlled method for producing ketones. The reaction of a Grignard reagent with a Weinreb-Nahm amide (N-methoxy-N-methylamide) forms a stable chelated intermediate. This intermediate does not break down to a ketone until an aqueous workup is performed, thus preventing the common over-addition side reaction seen with esters and acid chlorides. This method is highly effective for synthesizing ketones from Grignard reagents.

Table 3: Predicted Products from Reaction with Nitriles and Weinreb Amides

| Electrophile | Predicted Product (after workup) | Key Feature |

|---|---|---|

| Acetonitrile | 1-(4-Fluorophenyl)-3-butanone | Forms a ketone |

| N-methoxy-N-methylbenzamide | 1-(4-Fluorophenyl)-3-phenyl-2-propanone | Avoids over-addition |

Carboxylation with Carbon Dioxide

Carboxylation, the reaction of a Grignard reagent with carbon dioxide (often in the form of dry ice), is a classic method for forming carboxylic acids. This reaction would be expected to convert this compound into 3-(4-fluorophenyl)propanoic acid. ntnu.no The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, and subsequent acidification of the resulting carboxylate salt yields the carboxylic acid.

Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Kumada coupling, specifically, involves the reaction of a Grignard reagent with an organic halide (e.g., an aryl or vinyl halide) in the presence of a palladium or nickel catalyst.

It is predicted that this compound could participate in Kumada coupling reactions. In such a reaction, a palladium(0) catalyst would undergo oxidative addition with an aryl halide. The subsequent transmetalation step with the Grignard reagent, followed by reductive elimination, would generate the cross-coupled product and regenerate the catalyst. This methodology would allow for the formation of a new carbon-carbon bond between the phenethyl group and various aryl partners.

Table 4: Predicted Product from a Representative Palladium-Catalyzed Cross-Coupling Reaction

| Coupling Partner | Catalyst System (Typical) | Predicted Product |

|---|---|---|

| Bromobenzene | Pd(PPh₃)₄ | 1-Fluoro-4-(3-phenylpropyl)benzene |

Chromium(II)-Catalyzed Csp2-Csp3 Cross-Couplings

Chromium(II)-catalyzed cross-coupling reactions represent an efficient and low-toxicity method for the formation of carbon-carbon bonds. These reactions provide a valuable alternative to more common palladium and nickel-based systems. While specific studies detailing the use of this compound in this context are not prevalent, the general reactivity of arylmagnesium halides in chromium(II)-catalyzed Csp2-Csp3 cross-couplings is well-documented.

The process typically involves the reaction of an organomagnesium reagent with an organic halide or another electrophile. A key advantage of using chromium(II) chloride (CrCl₂) as a catalyst is its ability to facilitate rapid and highly chemoselective couplings at ambient temperatures. nih.gov This method is noted for producing significantly fewer homo-coupling byproducts compared to similar reactions catalyzed by iron, cobalt, or manganese. masterorganicchemistry.com

The reaction tolerates a wide range of functional groups on both the Grignard reagent and the electrophilic partner. Mechanistic studies suggest that the active catalyst is a low-valent chromium(I) species, generated in situ, which participates in the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 1: Examples of Chromium(II)-Catalyzed Cross-Coupling with Arylmagnesium Reagents Data extracted from analogous reactions with various arylmagnesium halides.

| Arylmagnesium Halide | Electrophile | Catalyst | Yield (%) |

|---|---|---|---|

| PhMgBr | Cyclohexyl Iodide | CrCl₂ | 95 |

| 4-MeOC₆H₄MgBr | 1-Iodocyclohexene | CrCl₂ | 92 |

| 2-ThienylMgBr | 4-Iodoanisole | CrCl₂ | 88 |

| 4-ClC₆H₄MgBr | Cyclohexyl Iodide | CrCl₂ | 90 |

Nickel-Catalyzed Kumada-Tamao-Korriu Cross-Coupling Reactions

The Kumada-Tamao-Korriu cross-coupling is a cornerstone of carbon-carbon bond formation, involving the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. leah4sci.comorganic-chemistry.org Nickel catalysts are often favored for their lower cost and distinct reactivity, particularly in activating challenging substrates like aryl chlorides.

In this reaction, this compound would serve as the nucleophilic partner, reacting with various aryl or vinyl halides to form a new Csp2-Csp2 or Csp2-Csp3 bond. The catalytic cycle for nickel-catalyzed Kumada coupling generally involves:

Oxidative Addition: The nickel(0) catalyst reacts with the organic halide (R'-X) to form a nickel(II) intermediate.

Transmetalation: The Grignard reagent (Ar-MgBr) transfers its organic group to the nickel(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the final product (Ar-R') and regenerating the nickel(0) catalyst.

The choice of ligand on the nickel catalyst is crucial for achieving high efficiency and selectivity. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, capable of promoting the coupling of sterically hindered or electronically deactivated substrates. organicchemistrytutor.comstackexchange.com

Table 2: Representative Nickel-Catalyzed Kumada Coupling Reactions Data from analogous reactions demonstrating the scope of the Kumada coupling.

| Grignard Reagent | Electrophile | Catalyst / Ligand | Yield (%) |

|---|---|---|---|

| Phenylmagnesium Bromide | 4-Chlorotoluene | Pd(dba)₂ / IPr·HCl | 99 |

| t-Butylmagnesium Chloride | 4-Bromoanisole | NiCl₂ / IPr·HCl | 90 |

| Mesitylmagnesium Bromide | Chlorobenzene | Ni(II) Complex | <30 |

| Phenylmagnesium Chloride | 4-Chlorotoluene | Ni(I) Complex | High |

IPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Reactions with Functionalized Substrates

Coupling with Perfluorinated Arenes in Transition-Metal-Free Synthesis

The reaction of Grignard reagents like this compound with highly electron-deficient perfluorinated arenes can proceed without a transition-metal catalyst via a nucleophilic aromatic substitution (SₙAr) mechanism. In this pathway, the nucleophilic carbon of the Grignard reagent attacks the electron-poor aromatic ring, displacing a fluoride (B91410) ion.

While feasible, this direct approach using highly reactive Grignard reagents can be difficult to control, often leading to mixtures of mono- and poly-substituted products. nih.gov The high reactivity of the Grignard reagent also limits the functional group tolerance on both coupling partners. nih.gov

To address these challenges, modern methods often employ masked aryl nucleophiles, such as N-aryl-N'-silyldiazenes, which can be activated in situ under mild conditions using a catalytic amount of a Lewis base. nih.govnih.gov This strategy allows for a more controlled, chemoselective, and stepwise SₙAr reaction, furnishing highly fluorinated biaryls with excellent functional group tolerance at room temperature. nih.govnih.gov Although this advanced method does not directly use a pre-formed Grignard reagent, it relies on the same fundamental principle of nucleophilic attack on a polyfluoroarene.

Functionalization of Fluorographene and Related Nanomaterials

Fluorographene (FG), a stoichiometric derivative of graphene with fluorine atoms covalently bonded to the carbon lattice, serves as an excellent platform for chemical modification. wikipedia.org The C-F bonds in fluorographene are susceptible to nucleophilic attack, allowing for the covalent attachment of various functional groups. Grignard reagents, including aryl Grignards analogous to this compound, have been successfully used for the high-yield arylation of fluorographene. nih.govnih.gov

The reaction proceeds via a nucleophilic substitution where the carbanion of the Grignard reagent attacks an electrophilic carbon on the fluorographene sheet, displacing a fluoride ion and forming a new C-C bond. nih.gov This process is often accompanied by reductive defluorination, resulting in a functionalized graphene material with a high density of the desired aryl groups and negligible residual fluorine content. nih.gov The reactivity of the Grignard reagent with fluorographene is influenced by the nature of the organic group, with reactivity generally decreasing from alkyl to ethynyl (B1212043) Grignards. dntb.gov.uaresearchgate.net This method provides a robust and scalable route to a wide range of functionalized graphene derivatives under mild, room-temperature conditions. dntb.gov.ua

Table 3: Functionalization of Fluorographene with Various Grignard Reagents

| Grignard Reagent | Functional Group Attached | Key Finding |

|---|---|---|

| Ethylmagnesium Bromide | Ethyl (-CH₂CH₃) | High degree of functionalization. |

| Vinylmagnesium Bromide | Vinyl (-CH=CH₂) | Successful covalent modification. |

| Ethynylmagnesium Bromide | Ethynyl (-C≡CH) | Lower reactivity than alkyl Grignards. dntb.gov.ua |

| Arylmagnesium Bromides | Aryl groups | High-yield arylation of graphene achieved. nih.gov |

Electrophilic Fluorination of Functionalized Aryl Grignard Reagents

While Grignard reagents are typically viewed as nucleophiles, they can react with electrophilic fluorine sources to generate organofluorides. This process allows for the direct fluorination of the aromatic ring of a Grignard reagent like this compound, which would result in the formation of a difluoro-substituted phenethyl derivative.

A common challenge in the electrophilic fluorination of Grignard reagents is the competing single-electron transfer (SET) pathway, which can lead to undesired byproducts and low yields of the fluorinated product. Reagents such as N-fluorobenzenesulfonimide (NFSI) are often used as the electrophilic fluorine source.

Research has shown that the choice of solvent is critical to suppress SET reactivity. While these reactions are often sluggish or inefficient in standard ethereal solvents like THF, a simple solvent switch can dramatically improve outcomes. By replacing THF with dichloromethane (B109758) (CH₂Cl₂) after the formation of the Grignard reagent, the fluorination with NFSI proceeds in much higher yields. dntb.gov.ua The addition of a perfluorinated co-solvent, such as perfluorodecalin, can further enhance the efficiency of the reaction. researchgate.net This method demonstrates broad compatibility with various functional groups, including esters and amides, making it a practical approach for synthesizing functionalized aromatic fluorides under mild conditions. dntb.gov.uaresearchgate.net

Advanced Applications of 4 Fluorophenethylmagnesium Bromide in Complex Organic Synthesis

Total Synthesis of Complex Organic Molecules

While direct and explicit examples of the use of 4-Fluorophenethylmagnesium bromide in the total synthesis of complex natural products are not extensively documented in publicly available literature, the application of structurally similar Grignard reagents is a cornerstone of modern synthetic strategy. masterorganicchemistry.com The fundamental reactivity of Grignard reagents, involving the formation of carbon-carbon bonds through nucleophilic addition to electrophiles like aldehydes, ketones, and esters, makes them indispensable for the assembly of complex molecular frameworks from simpler precursors. masterorganicchemistry.combyjus.comnumberanalytics.com

The synthesis of intricate molecules often involves a convergent approach, where different fragments of the target molecule are synthesized separately and then joined together. In such strategies, a Grignard reagent like this compound could serve as a key building block, introducing the 4-fluorophenethyl group at a crucial stage of the synthesis.

Preparation of Fluorinated Pharmaceutical Intermediates and Analogues

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. uni-muenchen.deuni-muenchen.denih.gov this compound serves as a key precursor for the synthesis of various fluorinated pharmaceutical intermediates.

One notable application is in the synthesis of analogues of Bicalutamide (B1683754) , a non-steroidal antiandrogen used in the treatment of prostate cancer. Research has focused on preparing various analogues of bicalutamide to improve its efficacy and overcome resistance. researchgate.netnih.gov While the direct synthesis of bicalutamide may not always start from this compound, the synthesis of its structural analogues often involves the introduction of a fluorinated phenyl group at a key position. For instance, the synthesis of certain bicalutamide analogues involves the reaction of a suitable electrophile with a fluorinated Grignard reagent to construct the core structure of the molecule.

The general synthetic approach towards such analogues can involve the reaction of an appropriate electrophilic precursor with a Grignard reagent containing the fluorinated aryl moiety. This highlights the potential of this compound as a critical reagent in the development of new and improved therapeutic agents.

Synthesis of Specialized Chemical Compounds (e.g., Androgen Receptor Antagonists, Arylsulfides)

Beyond its role in creating pharmaceutical intermediates, this compound is instrumental in the synthesis of other specialized chemical compounds, including various androgen receptor antagonists and arylsulfides.

Androgen Receptor Antagonists: The development of novel androgen receptor (AR) antagonists is a significant area of research, particularly for the treatment of prostate cancer. While specific examples detailing the direct use of this compound are not always explicit, the synthesis of potent AR antagonists often incorporates fluorinated phenyl groups. The general synthetic strategies for these compounds frequently rely on the coupling of a fluorinated aryl Grignard reagent with a suitable heterocyclic core.

Arylsulfides: The formation of carbon-sulfur bonds is a fundamental transformation in organic synthesis, leading to the creation of arylsulfides, a class of compounds with applications in pharmaceuticals and materials science. While general methods for arylsulfide synthesis often involve the cross-coupling of aryl halides with thiols, the use of Grignard reagents offers an alternative and powerful approach. The reaction of this compound with a diaryl disulfide would proceed via a nucleophilic attack of the Grignard reagent on the disulfide bond, leading to the formation of the corresponding 4-fluorophenethyl aryl sulfide.

| Reactant 1 | Reactant 2 | Product | Application Area |

| This compound | Diaryl disulfide | 4-Fluorophenethyl aryl sulfide | Arylsulfide Synthesis |

| This compound | Electrophilic Precursor | Bicalutamide Analogue | Androgen Receptor Antagonists |

Development of Novel Functional Materials and Nanostructures

The application of Grignard reagents in materials science is a growing field of research. These reagents can be utilized to initiate polymerization reactions and to functionalize surfaces, leading to the development of new materials with tailored properties. uni-muenchen.de

Functional Polymers: Grignard reagents can act as initiators in anionic polymerization, allowing for the synthesis of polymers with well-defined structures and molecular weights. uni-muenchen.de By initiating the polymerization of monomers such as styrene (B11656) or acrylates with this compound, it is theoretically possible to synthesize polymers incorporating the 4-fluorophenethyl group at the chain end. This "end-functionalization" can impart specific properties to the polymer, such as altered surface energy, hydrophobicity, or biocompatibility.

Nanostructure Functionalization: The surface modification of nanoparticles is crucial for their application in various fields, including catalysis, sensing, and nanomedicine. While specific examples involving this compound are not yet prevalent in the literature, the general principle of using Grignard reagents to functionalize nanoparticle surfaces is established. The reaction of a Grignard reagent with suitable functional groups on the surface of a nanoparticle can create a stable covalent bond, thereby modifying the nanoparticle's properties. The introduction of the 4-fluorophenethyl moiety could be used to tune the surface chemistry and interactions of nanomaterials.

| Application Area | Potential Role of this compound | Potential Outcome |

| Functional Polymers | Initiator for anionic polymerization | End-functionalized polymers with tailored properties |

| Nanostructure Functionalization | Surface modification agent | Nanoparticles with modified surface chemistry and functionality |

Mechanistic Investigations of 4 Fluorophenethylmagnesium Bromide Reactivity

Elucidation of Grignard Reagent Formation Mechanisms

The synthesis of 4-Fluorophenethylmagnesium bromide from 1-bromo-2-(4-fluorophenyl)ethane and magnesium metal is a complex heterogeneous process occurring on the surface of the magnesium. The mechanism is not singular and is believed to involve a combination of radical and non-radical pathways.

Radical Pathways in Magnesium Insertion

The prevailing theory for the formation of Grignard reagents involves single-electron transfer (SET) from the magnesium metal to the organic halide. In the case of 1-bromo-2-(4-fluorophenyl)ethane, this process would lead to the formation of a radical anion, which then rapidly dissociates to form a 4-fluorophenethyl radical and a magnesium bromide radical cation adsorbed on the metal surface. These radical species can then combine to form the Grignard reagent.

The existence of radical intermediates in Grignard formation has been substantiated by various studies, including the use of radical clocks. openaire.euillinois.edu For phenethyl systems, the possibility of radical rearrangement, such as cyclization to a cyclopropylmethyl radical, is a key consideration, although this is less likely for a primary radical. The presence of a para-fluoro substituent is not expected to significantly alter the fundamental radical nature of the formation mechanism but may influence the stability of the radical intermediate through electronic effects.

Table 1: Postulated Radical Pathway for the Formation of this compound

| Step | Description |

| 1. Single-Electron Transfer (SET) | Mg(s) + Br-CH₂CH₂-C₆H₄F → [Br-CH₂CH₂-C₆H₄F]•⁻ Mg•⁺(s) |

| 2. Dissociation | [Br-CH₂CH₂-C₆H₄F]•⁻ Mg•⁺(s) → •CH₂CH₂-C₆H₄F + MgBr•(s) |

| 3. Radical Recombination | •CH₂CH₂-C₆H₄F + MgBr•(s) → F-C₆H₄-CH₂CH₂MgBr |

This table presents a simplified, hypothetical radical pathway. The actual process is more complex and occurs on the magnesium surface.

Non-Radical Mechanisms and Competing Pathways

While the radical pathway is widely accepted, the possibility of non-radical mechanisms, such as a concerted oxidative addition of the carbon-bromine bond to the magnesium surface, cannot be entirely ruled out. In this scenario, the C-Br bond breaks as the C-Mg bond forms without the generation of free radical intermediates.

A significant competing pathway in the formation of phenethyl Grignard reagents is elimination to form styrene (B11656) and its derivatives. This can occur via a β-hydride elimination from the Grignard reagent itself or from an intermediate in its formation. The presence of the electron-withdrawing fluorine atom on the phenyl ring could potentially influence the propensity for this side reaction.

Understanding the Activation of Carbon-Fluorine Bonds

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge. In the formation of this compound from 1-bromo-2-(4-fluorophenyl)ethane, the reaction chemoselectively occurs at the much weaker carbon-bromine bond. The C-F bond remains intact under standard Grignard formation conditions. acs.org The selective activation of the C-Br bond over the C-F bond is a key feature of this reaction.

Characterization of Reactive Intermediates

The species present in a Grignard reagent solution are more complex than the simple monomeric formula RMgX suggests. A dynamic equilibrium, known as the Schlenk equilibrium, exists between the Grignard reagent and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. researchgate.netchemrxiv.org

Analysis of Schlenk Equilibrium Species in Solution

For this compound, the Schlenk equilibrium can be represented as follows:

2 F-C₆H₄-CH₂CH₂MgBr ⇌ (F-C₆H₄-CH₂CH₂)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature. In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium generally favors the organomagnesium halide. researchgate.netacs.org The fluorine substituent on the aromatic ring can influence the Lewis acidity of the magnesium center and thus subtly affect the position of the equilibrium.

Table 2: Species Present in a Solution of this compound due to the Schlenk Equilibrium

| Species | Formula | Role |

| Grignard Reagent | F-C₆H₄-CH₂CH₂MgBr | Primary reactive species |

| Diorganomagnesium | (F-C₆H₄-CH₂CH₂)₂Mg | More nucleophilic species |

| Magnesium Bromide | MgBr₂ | Lewis acidic species |

The relative concentrations of these species are dictated by the Schlenk equilibrium.

Identification of Operative Organomagnesium Complexes in Catalytic Cycles

In reactions where this compound is used as a nucleophile, particularly in transition metal-catalyzed cross-coupling reactions, the operative organomagnesium species that enters the catalytic cycle may not be the simple monomeric Grignard reagent. The various species from the Schlenk equilibrium can exhibit different reactivities. For instance, the diorganomagnesium compound is generally a more potent nucleophile than the Grignard reagent itself. The specific organomagnesium complex involved in a catalytic cycle will depend on the nature of the catalyst and the reaction conditions. The Lewis acidic magnesium bromide can also play a role by coordinating to substrates or catalyst intermediates.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, reaction orders, and activation parameters. For Grignard reagents, these studies can be complex due to the heterogeneous nature of the reaction (if solid magnesium is present) and the existence of the Schlenk equilibrium in solution.

The Schlenk equilibrium describes the disproportionation of the alkylmagnesium halide (RMgX) into the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂):

2 RMgX ⇌ MgR₂ + MgX₂

While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, general principles of Grignard reaction kinetics can be applied. The reaction of a Grignard reagent with an electrophile, such as a ketone or aldehyde, is typically found to be first-order with respect to the electrophile and can have a more complex dependence on the Grignard reagent concentration due to the Schlenk equilibrium.

For analogous systems, such as the reaction of phenylmagnesium bromide with chlorosilanes in tetrahydrofuran (THF), the reaction is significantly faster than in diethyl ether. researchgate.net This is attributed to the better solvation of the magnesium center by THF, which can influence the position of the Schlenk equilibrium and the reactivity of the organomagnesium species. researchgate.net It is reasonable to infer that this compound would exhibit similar solvent-dependent reactivity.

To illustrate the type of data obtained from kinetic studies of Grignard reactions, the following hypothetical data table represents the kind of information that would be sought in such an investigation.

| Entry | Electrophile | Solvent | Temperature (°C) | Initial Rate (M/s) | Rate Constant (k) |

| 1 | Benzaldehyde | THF | 25 | Data not available | Data not available |

| 2 | Acetone | THF | 25 | Data not available | Data not available |

| 3 | Benzaldehyde | Diethyl Ether | 25 | Data not available | Data not available |

| 4 | Acetone | Diethyl Ether | 25 | Data not available | Data not available |

The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring in this compound is expected to have a discernible effect on its reactivity compared to the unsubstituted phenethylmagnesium bromide. However, without direct experimental kinetic data, the magnitude of this effect remains a subject for further investigation.

Influence of Solvent Coordination and Additives on Reaction Mechanisms

The solvent plays a crucial role in Grignard reactions, not merely as a medium but as a ligand that coordinates to the magnesium center. This coordination is essential for the stability and reactivity of the Grignard reagent. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used because their oxygen atoms can donate lone pairs to the electron-deficient magnesium atom. quora.com

The coordination of the solvent influences the Schlenk equilibrium. In strongly coordinating solvents like THF, the monomeric form, RMgX, is generally favored. quora.com The solvent molecules occupy coordination sites on the magnesium, preventing the formation of dimeric or polymeric aggregates. These monomeric species are often considered to be more reactive. mt.com

The addition of certain substances can further modify the reactivity and mechanism of Grignard reactions.

Dioxane: The addition of 1,4-dioxane (B91453) can have a dramatic effect on the composition of a Grignard solution. Dioxane is a bidentate ligand that can effectively chelate magnesium halides, leading to the precipitation of MgX₂(dioxane) adducts. This shifts the Schlenk equilibrium significantly to the right, resulting in a solution that is rich in the dialkylmagnesium species (R₂Mg). The reactivity of this resulting solution may differ from the original Grignard reagent.

Lithium Chloride (LiCl): The addition of lithium chloride to Grignard reagent solutions can lead to the formation of "turbo-Grignard" reagents. LiCl is known to break down the polymeric aggregates of Grignard reagents, leading to the formation of more soluble and often more reactive monomeric species. vander-lingen.nlresearchgate.net This enhanced reactivity is attributed to the formation of mixed magnesium/lithium species and a more favorable Schlenk equilibrium position. vander-lingen.nl For instance, the use of iPrMgCl·LiCl has been shown to facilitate Br/Mg exchange reactions under milder conditions than the parent Grignard reagent alone. While specific studies on this compound with LiCl are not available, it is a general strategy employed to enhance the reactivity of various Grignard reagents. vander-lingen.nl

The influence of these additives on the reaction mechanism can be summarized as follows:

| Additive | Effect on Schlenk Equilibrium | Primary Effect on Reagent | Consequence for Reactivity |

| 1,4-Dioxane | Shifts equilibrium to the right | Increases concentration of R₂Mg | Alters the nature of the nucleophile, potentially affecting reaction pathways and selectivity. |

| Lithium Chloride (LiCl) | Breaks up aggregates, may form ate-complexes | Increases concentration of monomeric, more soluble species | Generally enhances reactivity and can improve yields in sluggish reactions. vander-lingen.nlresearchgate.net |

Stereochemical Aspects of Reactions Involving 4 Fluorophenethylmagnesium Bromide

Diastereoselective Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of Grignard additions, this is often achieved by the presence of a pre-existing stereocenter in the substrate.

The control of diastereoselectivity in reactions of Grignard reagents with carbonyl compounds containing a chiral center, typically at the α- or β-position, is often governed by steric and chelation control models, such as Cram's rule, the Felkin-Ahn model, and the chelation-controlled (Cram-chelate) model.

For instance, the addition of a Grignard reagent to a chiral α-alkoxy ketone can proceed via a chelation-controlled pathway, where the magnesium atom coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a rigid five-membered ring. This conformation directs the nucleophilic attack of the Grignard reagent from the less hindered face, leading to a high diastereomeric excess. While no specific examples with 4-fluorophenethylmagnesium bromide are documented, it is plausible that its reactions with such chiral substrates would follow these established models.

Table 1: Hypothetical Diastereoselective Addition of this compound to a Chiral α-Alkoxy Ketone

| Entry | Chiral Ketone | Grignard Reagent | Proposed Major Diastereomer | Proposed Diastereomeric Ratio (d.r.) |

| 1 | (R)-3-hydroxy-2-butanone | This compound | (2R,3R)-3-(4-fluorophenethyl)-2,3-dihydroxybutane | >90:10 |

| 2 | (S)-2-benzyloxypropanal | This compound | (2S,3S)-2-benzyloxy-1-(4-fluorophenyl)pentan-3-ol | >90:10 |

Note: The data in this table is hypothetical and based on established principles of chelation-controlled Grignard additions. No experimental data for these specific reactions has been reported.

The inherent chirality of a substrate molecule can significantly influence the stereochemical outcome of its reaction with a Grignar reagent. The steric bulk and electronic nature of the substituents around the chiral center dictate the facial selectivity of the nucleophilic attack. For example, the addition of a Grignard reagent to a chiral imine or nitrone can lead to the formation of chiral amines with a high degree of diastereoselectivity. The stereochemistry of the newly formed stereocenter is determined by the approach of the Grignard reagent to the less sterically hindered face of the C=N double bond, as predicted by models analogous to those for carbonyl additions.

Enantioselective Synthesis

Enantioselective synthesis involves the preferential formation of one enantiomer over the other, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. This is typically achieved through the use of chiral catalysts or auxiliaries.

The enantioselective addition of Grignard reagents to prochiral carbonyl compounds is a powerful method for the synthesis of chiral alcohols. This is often accomplished by using a stoichiometric or catalytic amount of a chiral ligand that coordinates to the magnesium atom of the Grignard reagent. This coordination creates a chiral environment around the reactive center, leading to a facial-selective attack on the carbonyl substrate.

A variety of chiral ligands, such as those derived from amino alcohols, diamines, and BINOL, have been successfully employed in enantioselective Grignard additions. nih.gov Although no studies have specifically reported the use of this compound with such catalysts, it is anticipated that it would behave similarly to other phenethyl Grignard reagents. The enantiomeric excess (e.e.) of the product would depend on the specific ligand, solvent, and reaction conditions.

Table 2: Hypothetical Enantioselective Addition of this compound to Benzaldehyde using a Chiral Ligand

| Entry | Chiral Ligand | Grignard Reagent | Product | Proposed Enantiomeric Excess (e.e.) |

| 1 | (-)-Sparteine | This compound | (R)-1-phenyl-3-(4-fluorophenyl)propan-1-ol | Moderate |

| 2 | (R,R)-TADDOL | This compound | (S)-1-phenyl-3-(4-fluorophenyl)propan-1-ol | High |

Note: The data in this table is hypothetical and based on the known performance of these ligands with other Grignard reagents. No experimental data for these specific reactions has been reported.

Asymmetric induction in Grignard additions can be achieved through several strategies beyond the use of chiral ligands. These include the use of chiral solvents, chiral auxiliaries attached to the substrate, or the Grignard reagent itself.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be removed. For example, a prochiral ketone could be converted into a chiral imine using a chiral amine as an auxiliary. The subsequent addition of this compound would be directed by the chiral auxiliary, leading to a diastereoselective addition. Removal of the auxiliary would then yield an enantioenriched amine.

Studies on Stereospecificity in Grignard Reagent Reactions

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. While Grignard additions to prochiral centers are stereoselective, reactions involving the substitution of a chiral center are where stereospecificity is more commonly observed.

For instance, the reaction of a Grignard reagent with a chiral organohalide in the presence of a suitable transition metal catalyst can proceed with either retention or inversion of configuration at the chiral center. The stereochemical outcome is highly dependent on the nature of the catalyst and the reaction mechanism. There are no documented studies on the stereospecific cross-coupling reactions of this compound.

Future Research Directions

Development of More Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent. For 4-fluorophenethylmagnesium bromide, this would typically involve the reaction of 4-fluorophenethyl bromide with magnesium turnings in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Future research in this area is likely to focus on developing more sustainable and efficient synthetic methods. This includes exploring the use of greener solvents, minimizing waste, and improving energy efficiency. Research into mechanochemical methods, where the reaction is initiated by mechanical force rather than heat, could offer a more environmentally friendly alternative to traditional solvent-based syntheses. Furthermore, investigations into continuous flow processes for Grignard reagent formation could lead to improved safety, scalability, and consistency in the production of this compound.

Table 1: Inferred Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₈BrFMg |

| Appearance | Likely a solution in an ethereal solvent (e.g., THF, diethyl ether) |

| Solubility | Soluble in ethereal solvents |

| Reactivity | Highly reactive with protic sources, strong nucleophile |

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of Grignard reagents can be significantly enhanced and directed through the use of catalytic systems. While this compound can participate in standard Grignard reactions, such as additions to carbonyls and nitriles, the development of novel catalytic systems could unlock new synthetic pathways.

A notable area of research involves the use of transition metal catalysts to facilitate cross-coupling reactions. For instance, zirconium-catalyzed coupling reactions of β-phenethyl Grignard reagents with alkyl halides, tosylates, and sulfates have been reported to proceed via styrene-zirconate intermediates, leading to the formation of 2-arylalkanes. Future research could explore the application of similar catalytic systems, potentially involving iron, copper, or palladium, to control the regioselectivity and expand the scope of reactions involving this compound. This could enable the synthesis of complex molecules with high precision.

Table 2: Potential Catalyzed Reactions of this compound

| Catalyst Type | Potential Reaction | Product Class |

| Zirconocene Dichloride | Cross-coupling with alkyl halides | 2-(4-Fluorophenyl)alkanes |

| Iron (III) salts | Cross-coupling with aryl halides | 1-(4-Fluorophenethyl)arenes |

| Copper (I) salts | Conjugate addition to α,β-unsaturated carbonyls | 4-(4-Fluorophenyl) substituted carbonyl compounds |

Expansion of Applications in Emerging Fields such as Bioconjugation and Supramolecular Chemistry

The unique properties of fluorinated compounds and the reactive nature of Grignard reagents suggest potential applications for this compound in emerging scientific fields.

In bioconjugation , the introduction of a fluorinated phenethyl moiety onto a biomolecule could serve as a useful tag for ¹⁹F NMR studies or as a means to modulate the lipophilicity and binding properties of the conjugate. While the high reactivity of Grignard reagents with protic functional groups present in biomolecules poses a significant challenge, future research could focus on developing protecting group strategies or specialized reaction conditions to enable the selective conjugation of the 4-fluorophenethyl group.

In supramolecular chemistry , the 4-fluorophenyl group can participate in non-covalent interactions such as π-π stacking and halogen bonding. The synthesis of larger molecules incorporating the 4-fluorophenethyl unit via Grignard chemistry could lead to the development of novel host-guest systems, molecular sensors, or self-assembling materials with unique photophysical or electronic properties.

Integration of Advanced Computational Approaches for Rational Design and Mechanistic Insights

Advanced computational chemistry offers a powerful tool for understanding and predicting the behavior of reactive intermediates like Grignard reagents. Density Functional Theory (DFT) and other computational methods can be employed to investigate the structure, stability, and reactivity of this compound.

Future computational studies could focus on:

Modeling the Schlenk Equilibrium: Elucidating the equilibrium between the Grignard reagent (RMgBr) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgBr₂) species in different solvents.

Investigating Reaction Mechanisms: Simulating the transition states and reaction pathways of both uncatalyzed and catalyzed reactions involving this compound to understand the factors controlling selectivity.

Rational Design of Catalysts: Using computational screening to identify optimal catalysts for specific transformations, thereby accelerating the discovery of new and efficient synthetic methodologies.

By integrating computational approaches with experimental work, researchers can gain a deeper understanding of the fundamental chemistry of this compound and rationally design new applications for this versatile reagent.

Q & A

Basic: What are the optimal conditions for synthesizing and handling 4-Fluorophenethylmagnesium bromide in laboratory settings?

Methodological Answer:

this compound, a Grignard reagent, is typically synthesized under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether. Key steps include:

- Reagent Preparation : React 4-fluorophenethyl bromide with magnesium turnings in dry THF under inert atmosphere (N₂ or Ar) .

- Temperature Control : Initiate the reaction at 0°C to prevent side reactions, then gradually warm to room temperature for completion .

- Handling : Use flame-resistant equipment, as Grignard reagents are highly reactive with moisture and oxygen. Store in sealed, moisture-free containers at 2–8°C .

- Safety : Employ personal protective equipment (PPE) including nitrile gloves, lab coats, and face shields. Avoid direct exposure to air/moisture to prevent violent decomposition .

Basic: How can the stability of this compound be assessed during storage?

Methodological Answer:

Stability is influenced by solvent purity, temperature, and moisture levels.

- Solvent Choice : THF enhances stability compared to diethyl ether due to its higher boiling point and better coordination with Mg .

- Degradation Tests : Monitor via titration (e.g., Gilman test) or NMR to detect hydrolysis products like 4-fluorophenethyl alcohol .

- Storage : Use Schlenk lines or gloveboxes to maintain inert conditions. Regularly check for precipitate formation (indicative of Mg oxidation) .

Advanced: How can reaction efficiency be optimized when using this compound in cross-coupling reactions?

Methodological Answer:

Optimization involves:

- Stoichiometry : Use a 10–20% molar excess of the Grignard reagent to account for potential side reactions with trace moisture .

- Additive Screening : Additives like LiCl or Cu(I) salts can enhance reactivity in Kumada or Negishi couplings .

- In Situ Quenching Studies : Analyze by GC-MS or HPLC to identify side products (e.g., homocoupling) and adjust reaction time/temperature accordingly .

Advanced: What analytical techniques are most reliable for quantifying this compound in solution?

Methodological Answer:

- Titration : Use iodine or deuterated water (D₂O) quenching followed by back-titration with HCl .

- Spectroscopy : ¹H NMR (in THF-d₈) to observe characteristic Mg-bound CH₂ signals at δ 0.5–1.5 ppm .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [C₈H₈FMgBr]⁻ adducts, though solvent interference must be minimized .

Advanced: How can researchers resolve contradictions in bromide concentration data during environmental fate studies?

Methodological Answer:

Discrepancies often arise from analytical method sensitivity or matrix effects:

- Ion Chromatography (IC) : Use suppressed conductivity detection with a AS23 column (EPA 300.1) for low detection limits (0.1 mg/L) .

- Matrix Calibration : Spike recovery experiments in soil/water samples to account for interference from Cl⁻ or organic matter .

- Interlab Validation : Compare results across techniques (e.g., IC vs. capillary electrophoresis) to identify systematic errors .

Basic: What are the critical safety protocols for quenching this compound reactions?

Methodological Answer:

- Controlled Quenching : Add saturated NH₄Cl solution dropwise at 0°C to neutralize excess reagent, releasing methane gas slowly .

- Waste Disposal : Collect organic layers in halogenated waste containers; aqueous layers require pH adjustment to neutralize residual Mg(OH)₂ .

- Emergency Measures : For spills, use inert adsorbents (sand, diatomaceous earth) and avoid water to prevent exothermic reactions .

Advanced: How does solvent choice impact the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- THF vs. Et₂O : THF increases nucleophilicity due to stronger Lewis basicity, favoring addition to ketones over esters. Et₂O may reduce side reactions in sterically hindered substrates .

- Co-solvent Systems : Adding hexanes or toluene can improve solubility in low-temperature reactions (–78°C) .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to correlate solvent polarity with reaction rate .

Advanced: What strategies mitigate environmental risks from this compound waste?

Methodological Answer:

- Biodegradation Screening : Use OECD 301F tests to assess aerobic degradation in simulated wastewater .

- Adsorption Studies : Treat effluent with activated carbon or ion-exchange resins to capture Mg²⁺ and Br⁻ ions .

- Ecotoxicity Profiling : Conduct Daphnia magna or algae growth inhibition assays to evaluate acute/chronic toxicity .

Basic: How is the purity of this compound solutions validated before use?

Methodological Answer:

- Titration : Quench an aliquot with D₂O and measure liberated CH₃D via GC-MS .

- Colorimetric Assays : React with Michler’s ketone to form a colored complex, with absorbance quantified at 530 nm .

- Quality Control : Commercial batches should provide COA (Certificate of Analysis) with concentration, solvent, and residual Mg content .

Advanced: How can computational modeling predict reaction pathways involving this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states in nucleophilic attacks, focusing on charge distribution at the Mg center .

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict reaction yields in non-polar media .

- Machine Learning : Train models on existing Grignard reaction datasets to optimize substrate/reagent combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.